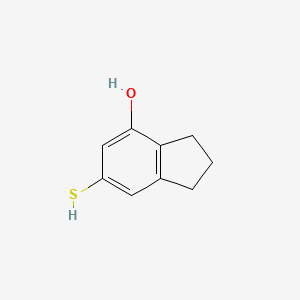
6-Mercapto-2,3-dihydro-1H-inden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Mercapto-2,3-dihydro-1H-inden-4-ol is an organic compound with the molecular formula C9H10OS It is a derivative of indene, featuring a mercapto group (-SH) and a hydroxyl group (-OH) attached to the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2,3-dihydro-1H-inden-4-ol typically involves the following steps:
Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.
Functional Group Introduction: The mercapto group is introduced through a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which may involve reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the thiolation and hydroxylation reactions.
Purification: Techniques such as distillation, crystallization, or chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Mercapto-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler indene derivative.
Substitution: The hydroxyl and mercapto groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted indene derivatives.
Aplicaciones Científicas De Investigación
6-Mercapto-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Mercapto-2,3-dihydro-1H-inden-4-ol exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A related compound with a ketone group instead of the mercapto and hydroxyl groups.
6-Mercapto-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group.
4-Hydroxy-2,3-dihydro-1H-inden-1-one: Contains a hydroxyl group but lacks the mercapto group.
Uniqueness
6-Mercapto-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both mercapto and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H10OS |
|---|---|
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
6-sulfanyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H10OS/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5,10-11H,1-3H2 |
Clave InChI |
HSCOQHOODVVPDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=CC(=C2)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
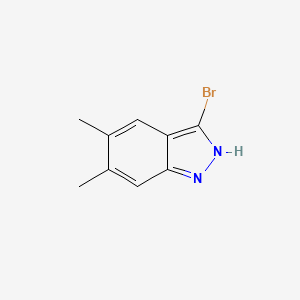
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)
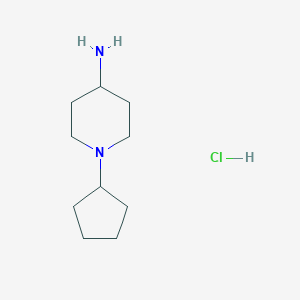
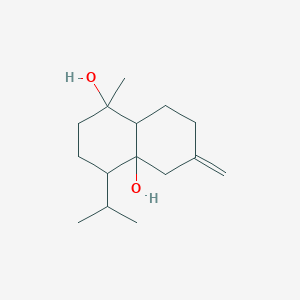
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)
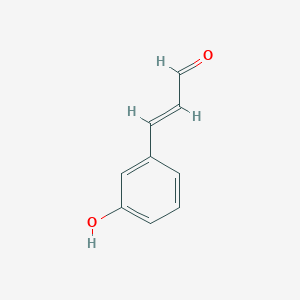
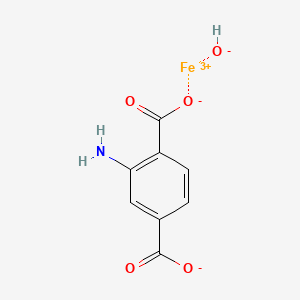
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)
![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)
